![molecular formula C26H27N3O4S2 B2873014 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 897757-70-9](/img/structure/B2873014.png)
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Functionalised 2,3-Dihydroquinolin-4 (1H)-ones
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group. This group is used in the synthesis of functionalised 2,3-dihydroquinolin-4 (1H)-ones. These are created through sequential reactions of 2-alkynylanilines with ketones .
Visible Light-Induced Photocatalyst-Free Aromatic Amidation
The compound’s structure suggests potential for visible light-induced photocatalyst-free aromatic amidation. This process can be used for the synthesis of 3,4-dihydroquinolin-2 (1H)-ones .
Cascade Halosulfonylation of 1,7-Enynes
The sulfonyl group in the compound suggests potential for cascade halosulfonylation of 1,7-enynes. This process can lead to the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2 (1H)-ones .
Medicinal Chemistry
The compound contains a 1,2,3,4-tetrahydroquinoline group, which is of interest in medicinal chemistry .
Synthesis of Highly Substituted Tetrahydroquinolines
The compound’s structure suggests potential for the synthesis of highly substituted tetrahydroquinolines. This can be achieved using ethyl cyanoacetate via aza-Michael–Michael addition .
Control of Neurotransmitter Function
The compound’s 1,2,3,4-tetrahydroquinoline group suggests potential for controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain .
Future Directions
properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-27-25(31)23-20-9-3-5-11-22(20)34-26(23)28-24(30)18-12-14-19(15-13-18)35(32,33)29-16-6-8-17-7-2-4-10-21(17)29/h2,4,7,10,12-15H,3,5-6,8-9,11,16H2,1H3,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGTZYBNGJZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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